molecular formula C9H20O B13254955 3,4,5-Trimethylhexan-2-ol

3,4,5-Trimethylhexan-2-ol

Cat. No.: B13254955
M. Wt: 144.25 g/mol
InChI Key: MVRCDKHGAOAPRH-UHFFFAOYSA-N
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Description

3,4,5-Trimethylhexan-2-ol (IUPAC name: 3,4,5-trimethylhexan-2-ol) is a branched secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. This analysis focuses on comparing these isomers to infer trends in behavior and applications.

Properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3,4,5-trimethylhexan-2-ol

InChI

InChI=1S/C9H20O/c1-6(2)7(3)8(4)9(5)10/h6-10H,1-5H3

InChI Key

MVRCDKHGAOAPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylhexan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 3,4,5-Trimethylhexan-2-ol often involves the catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to yield the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylhexan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 3,4,5-Trimethylhexanal or 3,4,5-Trimethylhexanoic acid.

    Reduction: 3,4,5-Trimethylhexane.

    Substitution: 3,4,5-Trimethylhexyl chloride.

Scientific Research Applications

3,4,5-Trimethylhexan-2-ol has several scientific research applications across various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used as a fragrance ingredient in toiletries and household cleaning products.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form reactive intermediates that may interact with cellular components. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular characteristics of related C₉H₂₀O isomers:

Compound Name CAS Number Molecular Formula Molecular Weight Methyl Group Positions
3,5,5-Trimethylhexan-2-ol 855919-03-8 C₉H₂₀O 144.25 Positions 3, 5, 5 on hexanol
2,3,5-Trimethylhexan-2-ol Not reported C₉H₂₀O 144.25 Positions 2, 3, 5 on hexanol
3,6-Dimethylheptan-3-ol Not reported C₉H₂₀O 144.25 Positions 3, 6 on heptanol
2-Methyloctan-2-ol Not reported C₉H₂₀O 144.25 Position 2 on octanol

Key Observations :

  • All compounds share the same molecular formula but differ in carbon chain length and methyl substitution patterns.
  • Branching near the hydroxyl group (e.g., 3,5,5-trimethylhexan-2-ol ) may influence steric hindrance and reactivity .

Degradation and Metabolic Behavior

A study by Sphingomonas xenophaga revealed differential degradation rates of nonylphenol-derived C₉ alcohols ():

Compound Name Degradation Timeline (Days Detected) Notes
2,3,5-Trimethylhexan-2-ol Days 5, 9, 24 Persists longer than linear analogs
3,6-Dimethylheptan-3-ol Days 5, 9, 24 Moderate degradation rate
2-Methyloctan-2-ol Days 9, 24 Slowest degradation rate

Implications :

  • Methyl group position significantly impacts microbial degradation efficiency. Tertiary alcohols (e.g., 2-methyloctan-2-ol ) degrade slower due to increased steric hindrance .
  • Branched isomers like 2,3,5-trimethylhexan-2-ol exhibit intermediate persistence, suggesting partial metabolic accessibility .

Comparison with Other Isomers :

  • No direct toxicity data is available for 2,3,5-trimethylhexan-2-ol or 3,6-dimethylheptan-3-ol, but structural similarities suggest comparable risks.
  • Quaternary carbon-containing alcohols (e.g., 2-methyloctan-2-ol ) may exhibit lower bioavailability, reducing acute toxicity .

Biological Activity

3,4,5-Trimethylhexan-2-ol is a branched-chain alcohol with the molecular formula C9H20OC_9H_{20}O and a molecular weight of approximately 144.25 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, supported by data tables and case studies.

3,4,5-Trimethylhexan-2-ol is characterized by its branched structure, which influences its physical and chemical properties. Its boiling point is reported to be around 464.15 K . The compound's solubility and reactivity can vary significantly based on its structural configuration.

Biological Activity Overview

The biological activity of 3,4,5-trimethylhexan-2-ol has been studied in various contexts, including toxicity assessments and potential therapeutic effects. Key areas of research include:

  • Toxicity Studies : Various studies have assessed the toxicity of 3,4,5-trimethylhexan-2-ol in laboratory animals. For instance, repeated dose toxicity tests have indicated that doses above certain thresholds can lead to adverse effects on liver and kidney functions .
  • Genotoxicity : Research has shown that this compound exhibits low genotoxic potential. In vitro studies using bacterial systems have provided insights into its mutagenic properties .

Toxicological Assessments

A significant study conducted under OECD guidelines evaluated the repeated dose toxicity of 3,4,5-trimethylhexan-2-ol. The findings from this study are summarized in Table 1:

Dose (mg/kg/day)ObservationsNOAEL (mg/kg/day)
0No adverse effects observed-
12Mild renal changes noted12
60Increased liver weight; moderate renal changes-
300Severe renal and liver damage; mortality observed-

Key Findings : The study concluded that the no-observed-adverse-effect level (NOAEL) was determined to be 12 mg/kg/day for both male and female rats .

Genotoxicity Testing

In a bacterial mutagenicity assay, 3,4,5-trimethylhexan-2-ol was tested for its potential to induce mutations. The results indicated that the compound did not significantly increase mutation rates compared to controls . This suggests a low risk for genotoxic effects in environmental exposure scenarios.

The biological activity of 3,4,5-trimethylhexan-2-ol may be attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity or influence cellular signaling pathways.

Potential Therapeutic Applications

While primarily studied for its toxicological profile, there is emerging interest in the potential therapeutic applications of branched-chain alcohols like 3,4,5-trimethylhexan-2-ol. Preliminary studies suggest possible roles in modulating metabolic pathways or serving as solvents in drug formulations.

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